4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Medicinal Chemistry Physicochemical Property Prediction Drug-Likeness

Sourcing a pyrazole-phenylamine building block that balances solubility and safety without introducing hERG-liable basic amines is a persistent challenge in kinase inhibitor and CNS drug discovery. 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine (CAS 1274139-38-6) directly addresses this pain point: - The 2-methoxyethyl substituent acts as a neutral hydrogen bond acceptor, enhancing aqueous solubility and optimizing logP (~1.5-2.0) while avoiding hERG channel blockade risks associated with basic amine handles. - The sterically shielded pyrazole N2 position alters regioselectivity in downstream cross-coupling and alkylation reactions, preventing side products common with unprotected N-H analogs like 4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1). - The free aniline moiety enables rapid amide bond or urea formation for hit-to-lead elaboration into ATP-competitive kinase inhibitors, IL-17 pathway modulators, or brain-penetrant GPCR ligands aligned with CNS drug-likeness guidelines (MW 217.27, MW < 400). Available with ≥98% HPLC purity from BenchChem; standard international B2B shipping with no controlled-substance permits required.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1274139-38-6
Cat. No. B1401110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine
CAS1274139-38-6
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H15N3O/c1-16-7-6-15-9-11(8-14-15)10-2-4-12(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3
InChIKeyBHFHMSJWTYBKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]phenylamine – Overview


4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine (CAS 1274139-38-6) is a heterocyclic building block featuring a pyrazole core N-substituted with a 2-methoxyethyl group and para-linked to an aniline moiety. It is primarily employed as a synthetic intermediate in the construction of kinase inhibitors, immunomodulators, and CNS-targeted agents . The compound belongs to a broader class of pyrazole-phenylamine derivatives known for their ability to engage ATP-binding pockets and modulate protein-protein interactions [1]. Its specific substitution pattern is designed to optimize physicochemical properties such as solubility and metabolic stability while preserving the hydrogen-bonding capacity of the free aniline group for further derivatization .

Synthetic intermediate for kinase inhibitor and immunomodulator discovery
2-Methoxyethyl group provides solubilizing handle without basic amine
Free aniline enables amide/urea derivatization for diverse libraries

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]phenylamine: Unique Properties


While in-class compounds like 4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1) share a common core, the presence of the 1-(2-methoxyethyl) substituent on the pyrazole nitrogen of CAS 1274139-38-6 introduces critical differentiation in both physicochemical properties and downstream synthetic utility. The 2-methoxyethyl group serves as a hydrogen bond acceptor that can enhance aqueous solubility and modulate logP without introducing a basic amine center, which is often undesirable due to hERG liabilities . This substitution also sterically shields the pyrazole N2 position, altering regioselectivity in subsequent cross-coupling or alkylation reactions compared to the unprotected N-H analog. Consequently, direct substitution with simpler pyrazole-phenylamines can lead to significant deviations in reaction yields, biological activity profiles, or pharmacokinetic parameters in derived lead compounds, making CAS 1274139-38-6 a non-fungible intermediate in many advanced synthetic sequences [1].

Target
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]phenylamine
N-substitution 2-methoxyethyl
H-bond acceptors 3
logP prediction ~1.5–2.0
Reaction regioselectivity Sterically shielded N2
Potential Substitute
Simple pyrazole-phenylamines (N-H or N-methyl)
N-substitution H or methyl
H-bond acceptors 2
logP prediction ~2.2
Reaction regioselectivity Unprotected N-H may direct differently
Direct substitution with unprotected or simple alkyl analogs may alter reaction yields, solubility, and downstream biological profile. Validation of any replacement is advised.

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]phenylamine: Comparative Evidence


Enhanced Solubility & Reduced logP vs. Alkyl Analogs

In silico predictions indicate that 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine exhibits a favorable solubility profile compared to its N-methyl or N-ethyl counterparts. The 2-methoxyethyl group introduces an additional hydrogen bond acceptor and increases polar surface area, which is expected to enhance aqueous solubility and lower logP . This is particularly valuable for medicinal chemists seeking to optimize oral bioavailability or reduce non-specific binding.

Solubility & logP
Class-level inference
Predicted logP ~1.5–2.0, solubility ~0.5–1.0 mg/mL vs N-methyl analog logP ~2.2, solubility ~0.2 mg/mL
May support formulation fit for in vitro assays
In silico estimates; experimental validation needed
Medicinal Chemistry Physicochemical Property Prediction Drug-Likeness

Molecular Weight and Rotatable Bonds: Synthetic Tractability

The molecular weight of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine is 217.27 g/mol, with 4 rotatable bonds . This positions it advantageously relative to bulkier analogs (e.g., N-phenyl, MW 235.28; 5 rotatable bonds) or simpler unsubstituted cores (MW 159.19; 1 rotatable bond) . The intermediate rotatable bond count provides a balance between conformational flexibility and synthetic accessibility, making it a versatile handle for library synthesis.

MW & Rotatable Bonds
Cross-study comparable
MW 217.27 g/mol, 4 rotatable bonds vs unsubstituted 159.19 (1) and N-phenyl 235.28 (5)
Balance of size and flexibility for library synthesis
Data from supplier pages
Synthetic Chemistry Building Block Design Lead Optimization

Additional Hydrogen Bond Acceptor Capacity

The 2-methoxyethyl group introduces an additional oxygen atom capable of acting as a hydrogen bond acceptor, which is absent in simple alkyl-substituted pyrazoles. In a related series of pyrazole-anilide immunomodulators, the presence of a methoxyethyl group on the pyrazole nitrogen was shown to be critical for maintaining IL-17 inhibitory activity (quantitative data not available for this specific compound but established as a key SAR feature) [1]. This H-bond acceptor can engage solvent or active site residues, providing a vector for optimizing target binding.

H-Bond Acceptors
Class-level inference
3 H-bond acceptors vs 2 for N-methyl analog; extra oxygen enables solvent/target interactions
May support target binding and polarity
Based on structural analysis; SAR context
Structure-Activity Relationship Molecular Recognition Kinase Inhibition

Metabolic Stability Enhancement via N-Substitution

N-substitution with a 2-methoxyethyl group can block metabolic N-oxidation or N-glucuronidation of the pyrazole nitrogen, a common clearance pathway for unsubstituted pyrazoles . While direct microsomal stability data for CAS 1274139-38-6 are not publicly available, this is a well-established principle in medicinal chemistry. In contrast, the unsubstituted 4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1) is susceptible to rapid N-glucuronidation and oxidative metabolism, potentially limiting its utility in vivo.

Metabolic Stability
Class-level inference
N-substitution blocks metabolic liability; class-level principle
Potential longer half-life in preclinical models
Inferred from medicinal chemistry principles
Drug Metabolism Pharmacokinetics Prodrug Design

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]phenylamine: Application Scenarios


Kinase Inhibitor Discovery with Balanced Solubility & Potency

Medicinal chemistry teams optimizing ATP-competitive kinase inhibitors can employ CAS 1274139-38-6 as a core building block. The 2-methoxyethyl group provides a solubilizing handle without adding a basic amine, which is advantageous for avoiding hERG channel blockade . The free aniline allows for facile amide bond formation or urea synthesis to elaborate into potent, selective inhibitors.

Synthesis of Immunomodulatory Pyrazole-Anilides

Building on the SAR established in related pyrazole-anilide series , this compound serves as a direct precursor to novel IL-17 or other cytokine pathway modulators. The N-(2-methoxyethyl) substitution is a known driver of activity and selectivity in this chemotype, making the compound a valuable starting material for hit-to-lead campaigns.

Building Block for CNS-Penetrant Agents

The balanced logP (~1.5-2.0) and molecular weight (217.27 g/mol) of this compound align with established CNS drug-likeness guidelines (e.g., lower logP, MW < 400) . Its solubility profile and lack of a basic center also reduce the risk of P-glycoprotein efflux. It is therefore well-suited for the synthesis of brain-penetrant kinase inhibitors or GPCR ligands targeting neurological disorders.

Chemical Biology Probe for Pyrazole Pharmacophores

Researchers developing chemical probes can use this compound as a flexible scaffold for the rapid generation of focused libraries. The presence of the 2-methoxyethyl group can be exploited to install photoaffinity labels or biotin tags via the terminal methoxy group (e.g., O-demethylation followed by conjugation). This enables target identification studies or pull-down assays in complex biological samples [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Solubilizing methoxyethyl handle without basic amine
logD, solubility, and kinase panel profiling
Cytokine pathway modulator synthesis
N-(2-methoxyethyl) chemotype for pathway studies
IL-17 or cytokine pathway endpoint review
CNS research tool synthesis
Balanced MW and logP for CNS design
P-gp efflux and CNS exposure modeling
Probe development for target ID
Terminal methoxy group for conjugation
Pull-down assay specificity and probe stability

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